molecular formula C17H17FN4O3 B5755251 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide

4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide

Cat. No. B5755251
M. Wt: 344.34 g/mol
InChI Key: HHWPZDMVRZFQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide, also known as FNPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of PDE4, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 results in increased levels of cAMP, which has anti-inflammatory and analgesic effects. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of 5-HT receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been shown to increase the levels of cAMP, which has anti-inflammatory and analgesic effects. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of 5-HT receptors, which are involved in the regulation of mood, anxiety, and pain perception.

Advantages and Limitations for Lab Experiments

4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide in lab experiments. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not known. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide may also have off-target effects, which could complicate its use in lab experiments.

Future Directions

There are several future directions for research on 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide. One area of research is the development of analogs of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide with improved potency and selectivity. Another area of research is the investigation of the safety and efficacy of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide in human clinical trials. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide could also be studied for its potential use in the treatment of other diseases, such as depression and anxiety. Further research is needed to fully understand the mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
In conclusion, 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antitumor activities and modulates the activity of various enzymes and receptors. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline and 3-nitrobenzoic acid with piperazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and 5-hydroxytryptamine (5-HT) receptors. 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c18-15-6-1-2-7-16(15)20-8-10-21(11-9-20)17(23)19-13-4-3-5-14(12-13)22(24)25/h1-7,12H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWPZDMVRZFQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide

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